molecular formula C8H6BrNO5 B1349150 Methyl 5-bromo-2-hydroxy-3-nitrobenzoate CAS No. 91983-31-2

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Cat. No. B1349150
CAS RN: 91983-31-2
M. Wt: 276.04 g/mol
InChI Key: YGVJGAVKLPOPMS-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-hydroxy-3-nitrobenzoate” is a chemical compound with the CAS Number: 91983-31-21. It is also known as "5-Bromo-2-hydroxy-3-nitrobenzoic acid methyl ester"1. The compound is a solid-crystal at room temperature1.



Synthesis Analysis

The synthesis of “Methyl 5-bromo-2-hydroxy-3-nitrobenzoate” is not explicitly mentioned in the search results. However, it is suggested that it could be synthesized from Methanol and 3-Bromo-5-Hydroxybenzoic Acid2.



Molecular Structure Analysis

The molecular formula of “Methyl 5-bromo-2-hydroxy-3-nitrobenzoate” is C8H6BrNO513. The InChI code is 1S/C8H6BrNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H313.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 5-bromo-2-hydroxy-3-nitrobenzoate” are not detailed in the search results.



Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-hydroxy-3-nitrobenzoate” has a molecular weight of 276.0413. It is a solid-crystal at room temperature1. The boiling point is 146-1481.


Scientific Research Applications

Safety And Hazards

“Methyl 5-bromo-2-hydroxy-3-nitrobenzoate” is associated with several hazard statements including H302+H312+H332;H315;H319;H3351. Precautionary measures include P280;P305+P351+P3381.


Future Directions

The future directions for “Methyl 5-bromo-2-hydroxy-3-nitrobenzoate” are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVJGAVKLPOPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359558
Record name methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

CAS RN

91983-31-2
Record name methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-bromo-2-hydroxybenzoate (150 g, 0.65 mol) in concentrated H2SO4 (320 mL) below 0° C. was added dropwise a mixture of concentrated HNO3 (69.2 g, 0.71 mol) and concentrated H2SO4 (97 mL) with stirring below 5° C. After the addition, the mixture was stirred at this temperature for 3 hr. The reaction mixture was poured into crash ice and the precipitate was collected, washed with cold water, hot ethanol and dried to give methyl 5-bromo-2-hydroxy-3-nitrobenzoate (153 g, yield 85%). 1H-NMR (400 MHz, CDCl3-d) δ 4.04 (s, 3H), 8.25 (d, J=2.4 Hz, 1H), 8.28 (d, J=2.4 Hz, 1H), 11.92 (s, 1H); LC-MS (ESI) m/z 278 [M+1]+.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
69.2 g
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Macdonald, S Chacón Simon, C Han… - Journal of medicinal …, 2019 - ACS Publications
… Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (8.9 g, 32.2 mmol) was reacted following General Procedure G: Benzyl Protection. Purification by flash column chromatography afforded a …
Number of citations: 34 pubs.acs.org

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